molecular formula C22H22N2O2 B14213290 2,5-Bis(2,6-dimethylanilino)cyclohexa-2,5-diene-1,4-dione CAS No. 561067-98-9

2,5-Bis(2,6-dimethylanilino)cyclohexa-2,5-diene-1,4-dione

Cat. No.: B14213290
CAS No.: 561067-98-9
M. Wt: 346.4 g/mol
InChI Key: IGHJFYOMBDCKTH-UHFFFAOYSA-N
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Description

2,5-Bis(2,6-dimethylanilino)cyclohexa-2,5-diene-1,4-dione is an organic compound with the molecular formula C20H18N2O2 It is a derivative of cyclohexa-2,5-diene-1,4-dione, where two 2,6-dimethylanilino groups are attached to the diene structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Bis(2,6-dimethylanilino)cyclohexa-2,5-diene-1,4-dione typically involves the reaction of 2,6-dimethylaniline with cyclohexa-2,5-diene-1,4-dione. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a usable form .

Chemical Reactions Analysis

Types of Reactions

2,5-Bis(2,6-dimethylanilino)cyclohexa-2,5-diene-1,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions include various quinone and hydroquinone derivatives, which have significant applications in different fields .

Scientific Research Applications

2,5-Bis(2,6-dimethylanilino)cyclohexa-2,5-diene-1,4-dione has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including anticancer and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,5-Bis(2,6-dimethylanilino)cyclohexa-2,5-diene-1,4-dione involves its interaction with specific molecular targets and pathways. It can act as an electron acceptor or donor, facilitating redox reactions. The compound’s structure allows it to interact with various enzymes and proteins, influencing cellular processes and pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Bis(phenylamino)cyclohexa-2,5-diene-1,4-dione
  • 2,5-Bis(o-tolylamino)cyclohexa-2,5-diene-1,4-dione
  • 2,5-Bis((5-methylhexan-2-yl)amino)cyclohexa-2,5-diene-1,4-dione

Uniqueness

2,5-Bis(2,6-dimethylanilino)cyclohexa-2,5-diene-1,4-dione is unique due to the presence of 2,6-dimethylanilino groups, which impart specific chemical properties and reactivity. This makes it distinct from other similar compounds and suitable for specialized applications .

Properties

CAS No.

561067-98-9

Molecular Formula

C22H22N2O2

Molecular Weight

346.4 g/mol

IUPAC Name

2,5-bis(2,6-dimethylanilino)cyclohexa-2,5-diene-1,4-dione

InChI

InChI=1S/C22H22N2O2/c1-13-7-5-8-14(2)21(13)23-17-11-20(26)18(12-19(17)25)24-22-15(3)9-6-10-16(22)4/h5-12,23-24H,1-4H3

InChI Key

IGHJFYOMBDCKTH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)NC2=CC(=O)C(=CC2=O)NC3=C(C=CC=C3C)C

Origin of Product

United States

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